3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, and is substituted at the 3 and 5 positions with methyl groups and at the 2 position with a carboxylic acid group.
Synthesis Analysis
The synthesis of derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid has been reported in several studies. For instance, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved and characterized by various spectroscopic methods, indicating that the formation of the compound is exothermic and spontaneous at room temperature . Similarly, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was performed by condensation reactions, and the product was characterized by spectroscopy and quantum chemical calculations .
Molecular Structure Analysis
The molecular structure of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives has been extensively studied using experimental techniques such as X-ray diffraction and spectroscopy, as well as theoretical methods like density functional theory (DFT). For example, the crystal structure of a benzyl ester derivative was solved, revealing that the molecules are strongly linked in dimers by hydrogen bonds . The dihedral angle between the pyrrole rings and the planarity of the pyrrolic ring have been analyzed, providing insights into the conformational preferences of these molecules .
Chemical Reactions Analysis
The reactivity of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives has been explored in various chemical reactions. Pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions for the monoarylation of anilines with aryl iodides and bromides, demonstrating its utility in facilitating bond formation between nitrogen and carbon . Additionally, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine has been catalyzed by palladium to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives have been characterized through various analyses. Quantum chemical calculations have been used to evaluate thermodynamic parameters, vibrational analyses, and electronic transitions within the molecules . The nature of intra- and intermolecular interactions, such as hydrogen bonding and charge transfer, has been investigated using natural bond orbital (NBO) analysis and atoms in molecules (AIM) theory . These studies have provided valuable information on the stability, reactivity, and interaction energies of these compounds.
Scientific Research Applications
Synthesis and Molecular Interactions
3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives are pivotal in the synthesis of various complex compounds. For instance, a novel compound, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized, showcasing its potential for multiple interactions and spectroscopy analysis (Singh, Kumar, Tiwari, & Rawat, 2013). Similarly, derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been characterized, showing red shifts in vibrational analysis, indicating dimer formation in the solid state (Singh, Rawat, & Sahu, 2014).
Antimicrobial Properties
Some derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have demonstrated significant antimicrobial properties. These derivatives are synthesized through a series of reactions and have shown good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Agricultural Applications
In agriculture, derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been used as growth-promotion factors on seeds of grain crops. Research indicates that these compounds effectively stimulate growth, depending on the compound's nature and the seed variety (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).
Non-Linear Optical Materials
Some pyrrole derivatives are suitable for forming new heterocyclic compounds and have applications as non-linear optical (NLO) materials. For example, ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate has been found to have potential in NLO applications due to its significant first hyperpolarizability values (Singh, Baboo, Rawat, & Gupta, 2013).
Synthesis of Complex Compounds
Various derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been synthesized and characterized for their molecular structure, spectroscopic properties, and chemical reactivity. These studies are essential for understanding the compound's properties and potential applications in synthesizing complex molecular structures (Singh et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGVQRPSTODODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380105 | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
4513-93-3 | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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